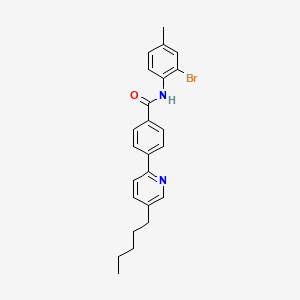
N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often synthesized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of the compound suggests the presence of a bromo-substituted benzene ring, a pentyl-substituted pyridine moiety, and an amide linkage, which are common functional groups in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide involved the reaction of an amine with a carboxylic acid derivative, characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . Similarly, the synthesis of related compounds often includes steps like halogenation, amination, and condensation reactions, which may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques such as X-ray crystallography, as seen in the study of antipyrine-like derivatives . These compounds often exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can significantly influence their solid-state packing and stability. The presence of substituents like bromine and pentyl groups can also affect the molecular conformation and the overall shape of the molecule, potentially impacting its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The bromine atom in the 2-bromo-4-methylphenyl group could potentially undergo further substitution reactions, while the pyridine moiety might engage in electrophilic or nucleophilic reactions due to its aromatic character . The amide linkage is typically stable under physiological conditions but can be hydrolyzed under more extreme conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a bromine atom and a pentyl chain could affect the compound's lipophilicity, which is important for its pharmacokinetic profile. The crystalline structure, as determined by X-ray diffraction, can provide insights into the compound's stability and solid-state properties .
Scientific Research Applications
Synthetic Opioids and Related Research
A detailed review on non-fentanil novel synthetic opioids, focusing on the chemistry and pharmacology of N-substituted benzamides and acetamides, indicates significant interest in the development and impact of these compounds on drug markets and public health. The study underscores the importance of tracking emerging psychoactive substances and emphasizes the role of international early warning systems in facilitating responsive actions for public health safety (Sharma et al., 2018).
DNA Interaction Studies
Research on Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, highlights the utility of these compounds in molecular biology and as starting points for drug design. This area of study is significant for understanding the interactions between small molecules and DNA, potentially guiding the development of therapeutics targeting specific DNA sequences (Issar & Kakkar, 2013).
Supramolecular Chemistry
The exploration of benzene-1,3,5-tricarboxamide (BTA) derivatives in supramolecular chemistry reflects the compound's versatility as a building block for nanotechnology, polymer processing, and biomedical applications. The review discusses the self-assembly properties of BTAs and their emerging commercial applications, indicating a rich field of research into the assembly and function of supramolecular structures (Cantekin, de Greef, & Palmans, 2012).
Chemical Synthesis and Methodology
The practical synthesis of related chemical entities, such as 2-fluoro-4-bromobiphenyl, demonstrates the ongoing development of synthetic methodologies that are crucial for the production of pharmaceuticals and materials. These studies contribute to the broader field of organic synthesis, offering insights into more efficient, scalable, and environmentally friendly synthetic routes (Qiu et al., 2009).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-3-4-5-6-18-8-14-22(26-16-18)19-9-11-20(12-10-19)24(28)27-23-13-7-17(2)15-21(23)25/h7-16H,3-6H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLPPWIZACWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
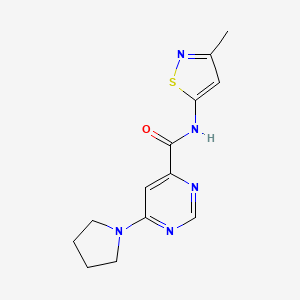
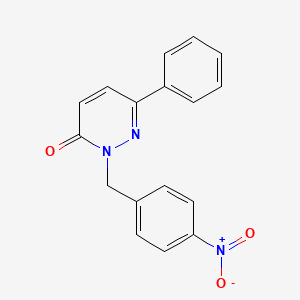
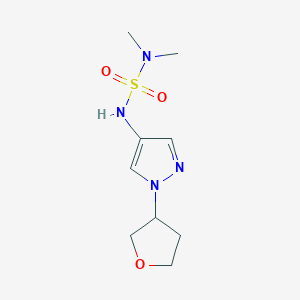
![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)

![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)
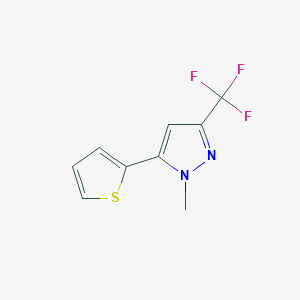
![3-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2547264.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2547267.png)
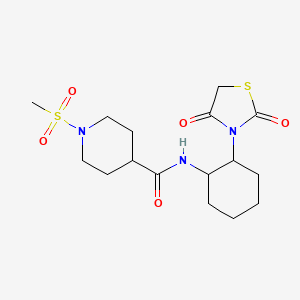
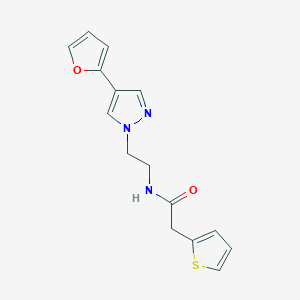
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)